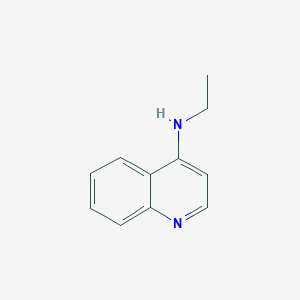

N-Ethylquinolin-4-amine

Beschreibung

Contextualization within the Quinoline (B57606) Compound Class

N-Ethylquinolin-4-amine belongs to the quinoline family of compounds. Quinolines are heterocyclic aromatic compounds characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netresearchgate.netorientjchem.org This fundamental structure is found in a wide array of natural products, including alkaloids, and serves as a versatile scaffold in synthetic and medicinal chemistry. researchgate.netorientjchem.orgrsc.org The quinoline nucleus is a key pharmacophore, meaning it is the essential part of a molecule responsible for its pharmacological activity. amazonaws.comsci-hub.se

The diverse biological activities of quinoline derivatives have made them a subject of intense research. researchgate.netresearchgate.netontosight.ai These activities include antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netorientjchem.orgrsc.orgsci-hub.seontosight.ai The specific properties of a quinoline derivative are heavily influenced by the type and position of substituent groups attached to the quinoline core. orientjchem.orgontosight.ai this compound is a 4-aminoquinoline (B48711), a subclass known for its significant biological activities, most notably in the development of antimalarial drugs like chloroquine (B1663885). rsc.orgniscpr.res.in

Significance and Scope of Academic Research on this compound and its Derivatives

Academic research on this compound and its derivatives is primarily driven by their potential in medicinal chemistry. Scientists have synthesized and investigated a variety of these compounds to explore their therapeutic possibilities. Research has focused on creating derivatives with modified side chains and substitutions on the quinoline ring to understand their structure-activity relationships (SAR). orientjchem.orgsci-hub.se

For instance, studies have explored the synthesis of N-substituted derivatives of 4-aminoquinolines to develop new agents against drug-resistant malaria. asm.orgresearchgate.net Research has also delved into the anticancer potential of quinoline derivatives, with some N-substituted quinolin-4-amines showing potent activity against various tumor cell lines. amazonaws.comsci-hub.senih.gov The versatility of the 4-aminoquinoline scaffold allows for the generation of large libraries of compounds for screening against different biological targets. niscpr.res.inasm.orgniscpr.res.in

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C11H12N2 | Quinoline ring with an ethylamino group at position 4. rsc.org |

| Quinoline | C9H7N | A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. researchgate.netorientjchem.org |

| 4-Aminoquinoline | C9H8N2 | A quinoline ring with an amino group at position 4. niscpr.res.in |

| Chloroquine | C18H26ClN3 | A 7-chloro-4-aminoquinoline with a specific N-alkyl side chain. rsc.org |

| Hydroxychloroquine | C18H26ClN3O | A derivative of chloroquine with a hydroxyl group on the N-alkyl side chain. |

| Derivative Class | Research Focus | Example Finding |

| Antimalarial Agents | Overcoming drug resistance | Certain derivatives showed superior activity against chloroquine-resistant strains of Plasmodium falciparum. asm.orgresearchgate.net |

| Anticancer Agents | Proliferation inhibition | A derivative, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine, was found to be a potent antiproliferative agent against human tumor cell lines. amazonaws.comsci-hub.senih.gov |

| Antimicrobial Agents | Antibacterial and antifungal activity | Some quinoline derivatives have shown effectiveness against various bacterial and fungal strains. smolecule.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12N2 |

|---|---|

Molekulargewicht |

172.23 g/mol |

IUPAC-Name |

N-ethylquinolin-4-amine |

InChI |

InChI=1S/C11H12N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,12,13) |

InChI-Schlüssel |

TTXHGYGDDOYSDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=CC=NC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving N Ethylquinolin 4 Amine

Reaction Pathway Elucidation for Quinoline (B57606) Core Formation

The formation of the quinoline core, the fundamental structure of N-Ethylquinolin-4-amine, can be achieved through various named reactions, each with a distinct mechanistic pathway. These syntheses are crucial for understanding the foundational chemistry of quinoline derivatives.

Several classical methods are employed for quinoline synthesis. iipseries.org These include the Skraup, Combes, Doebner, Pfitzinger, and Friedländer syntheses. iipseries.org

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. The mechanism begins with the dehydration of glycerol to form acrolein. iipseries.org This is followed by the conjugate addition of aniline to acrolein. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring. iipseries.org

Combes Synthesis: In this reaction, anilines are condensed with β-diketones. The mechanism proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. iipseries.org Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the substituted quinoline. iipseries.org

Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. iipseries.org

Pfitzinger Reaction: Isatin (B1672199) reacts with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. The mechanism involves the base-catalyzed opening of the isatin ring, followed by a condensation reaction between the resulting amino ketone and the other carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration afford the quinoline derivative. iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is catalyzed by either an acid or a base and proceeds through an aldol-type condensation followed by cyclization and dehydration. iipseries.org

The following table summarizes the key features of these quinoline core formation reactions.

| Reaction Name | Reactants | Key Intermediates | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Acrolein, Conjugate Addition Product | Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Enamine | 2,4-Disubstituted Quinoline |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | - | Quinoline-4-carboxylic acid |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Amino ketone, Imine | Quinoline-4-carboxylic acid |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Aldol-type Adduct | Substituted Quinoline |

Mechanisms of N-Alkylation and Amination at the Quinoline-4 Position

The introduction of the ethylamino group at the 4-position of the quinoline ring is a critical step in the synthesis of this compound. This transformation can be achieved through various mechanistic pathways.

The quinoline ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. tutorsglobe.comquora.com When a good leaving group is present at the 4-position (e.g., a halogen), a nucleophilic aromatic substitution (SNAr) reaction can occur. imperial.ac.uk

In the synthesis of this compound, a common precursor is 4-chloroquinoline (B167314). The reaction with ethylamine (B1201723) proceeds via a nucleophilic aromatic substitution mechanism. The amine acts as the nucleophile, attacking the C4 carbon of the quinoline ring and displacing the chloride ion. nih.gov This reaction is often facilitated by the electron-withdrawing properties of the quinoline ring system.

The general mechanism involves the addition of the nucleophile to form a resonance-stabilized Meisenheimer-type intermediate, where the negative charge is delocalized over the aromatic system and onto the nitrogen atom. imperial.ac.uk Subsequent elimination of the leaving group restores the aromaticity of the quinoline ring, yielding the 4-aminoquinoline (B48711) derivative. imperial.ac.uk

Iminium ions are key intermediates in various reactions involving amines. masterorganicchemistry.com In the context of quinoline chemistry, iminium ion formation can be a crucial step in certain functionalization reactions. For instance, in reductive amination processes, a carbonyl compound reacts with an amine to form an imine, which is then reduced. libretexts.orgmasterorganicchemistry.com Protonation of the imine generates an iminium ion, which is a highly electrophilic species susceptible to nucleophilic attack by a reducing agent. masterorganicchemistry.com

While not a direct pathway to this compound from an unsubstituted quinoline, understanding iminium ion chemistry is relevant for analogous transformations. For example, the reaction of an amine with a ketone or aldehyde can lead to an iminium ion intermediate. mnstate.edu This intermediate can then undergo further reactions. The formation of imines and their corresponding iminium ions often involves a series of proton transfer steps to facilitate the dehydration of the initial carbinolamine adduct. masterorganicchemistry.com

Kinetic studies on related systems, such as the tautomerization of phenacylquinolines, show that proton transfer is a fundamental process, and the formation of protonated species can significantly influence reaction rates and equilibria. psu.edu

The synthesis of this compound can also be viewed in the context of N-alkylation of a primary amine. While the target compound is a secondary amine, understanding the mechanisms that can lead to further alkylation is important. Repetitive sequential alkylation and deprotonation is a common mechanism in the polyalkylation of amines. mnstate.edu

Starting with 4-aminoquinoline, reaction with an ethylating agent (e.g., ethyl halide) would proceed via a nucleophilic substitution (SN2) reaction where the primary amine attacks the electrophilic carbon of the ethyl group. This forms a secondary ammonium (B1175870) salt. Deprotonation by a base would then yield this compound. mnstate.edu

However, if excess ethylating agent is present, this process can continue. The resulting secondary amine can be further alkylated to form a tertiary amine, and subsequently a quaternary ammonium salt. mnstate.edu This process involves a repetitive sequence of nucleophilic attack by the amine on the alkylating agent, followed by deprotonation of the resulting ammonium salt. mnstate.edu Controlling the stoichiometry of the reactants is therefore crucial to selectively obtain the desired secondary amine.

Oxidative and Reductive Transformation Mechanisms

This compound can be involved in or produced through reactions involving oxidative and reductive transformations.

Oxidative Transformations: The oxidation of amines can proceed through various mechanisms, often involving the formation of aminium radical cations. beilstein-journals.orgchemrxiv.org These intermediates can then undergo further reactions. For example, the aerobic oxidation of tertiary amines can lead to monodealkylation to form secondary amines. chemrxiv.org While this is a dealkylation process, it highlights the reactivity of the amine functionality under oxidative conditions. In some cases, oxidation can occur at the quinoline ring itself, particularly when activated by an N-oxide functionality. rsc.org

Reductive Transformations: Reductive amination is a powerful method for amine synthesis. libretexts.orgorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ. libretexts.org For example, 4-quinolone could potentially be reacted with ethylamine to form an enamine, which upon reduction would yield this compound. The reduction of the imine intermediate is typically achieved using a hydride reducing agent like sodium borohydride (B1222165). libretexts.orgorganic-chemistry.org

Another relevant reductive process is the reduction of quinolines to tetrahydroquinolines. nih.gov This dearomatization reaction can be catalyzed by various metal complexes and proceeds via hydride transfer. nih.gov

Elimination Reaction Mechanisms (e.g., Hofmann-type Elimination for Quaternary Ammonium Salts)

If this compound is further alkylated, for instance with methyl iodide, to form a quaternary ammonium salt (e.g., N-ethyl-N,N-dimethylquinolin-4-aminium iodide), this salt can undergo a Hofmann elimination reaction. wikipedia.orgnumberanalytics.combyjus.com

The Hofmann elimination is an elimination reaction of a quaternary ammonium hydroxide (B78521) to form an alkene and a tertiary amine. wikipedia.orgbyjus.com The process begins with the treatment of the quaternary ammonium iodide with silver oxide and water to form the corresponding hydroxide salt. wikipedia.org Upon heating, this salt undergoes an E2-like elimination. libretexts.org

A key feature of the Hofmann elimination is that it typically follows the "Hofmann rule," which predicts that the major alkene product is the least substituted and generally least stable one. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group, which favors the abstraction of a more sterically accessible β-hydrogen. wikipedia.org

In the case of the N-ethyl quaternary ammonium salt, the hydroxide base would abstract a proton from a β-carbon of the ethyl group, leading to the elimination of the tertiary amine (N,N-dimethylquinolin-4-amine) and the formation of ethene. wikipedia.orglibretexts.org

The mechanism involves the following steps:

Formation of the quaternary ammonium salt: this compound is exhaustively methylated with excess methyl iodide. wikipedia.orglibretexts.org

Formation of the hydroxide salt: The quaternary ammonium iodide is treated with silver oxide and water. wikipedia.org

Elimination: The quaternary ammonium hydroxide is heated, causing an E2 elimination to occur, yielding the alkene and the tertiary amine. libretexts.org

Catalytic Mechanisms in this compound Synthesis and Modification

The synthesis of this compound and its derivatives often relies on transition-metal-catalyzed reactions. These catalysts offer efficient and selective routes to N-alkylation and the construction of the quinoline core.

A prevalent method for the synthesis of N-alkylated amines is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. plos.orgnih.govacs.org This elegant and atom-economical process typically involves a transition metal catalyst, such as those based on ruthenium, iridium, or palladium. plos.orgnih.govacs.org The general steps of this mechanism in the context of synthesizing this compound from 4-aminoquinoline and ethanol (B145695) are:

Dehydrogenation: The alcohol (ethanol) is first dehydrogenated by the metal catalyst to form an aldehyde (acetaldehyde) and a metal-hydride species.

Condensation: The in situ generated aldehyde then undergoes condensation with the amine (4-aminoquinoline) to form an imine intermediate.

Reduction: The metal-hydride species, which "borrowed" the hydrogen from the alcohol, then reduces the imine to the final N-alkylated amine product, this compound, regenerating the active catalyst for the next cycle. nih.gov

Palladium-based catalysts are widely used for N-alkylation reactions. rsc.orgacs.org For instance, palladium on carbon (Pd/C) has been employed for the N-alkylation of various amines. rsc.org The catalytic cycle with palladium often involves the formation of a palladacycle intermediate. nih.gov In some cases, the cleavage of the α-C–H bond of the alcohol has been identified as the rate-determining step in N-alkylation reactions. acs.org

Iridium catalysts, often used for asymmetric hydrogenation, are also employed in the synthesis of chiral amines and the reduction of quinolines. rsc.orgresearchgate.netacs.orgdicp.ac.cn The mechanism of iridium-catalyzed hydrogenation of quinolines can proceed through an outer-sphere pathway, involving the sequential transfer of a proton and a hydride. researchgate.net DFT studies have suggested that for some iridium-catalyzed reductive aminations, the alkyl amine substrate can act as a ligand, strengthened by hydrogen bonding, with the hydride addition occurring via an outer-sphere transition state. mdpi.combldpharm.com

The modification of this compound can also be achieved through catalytic methods. For example, palladium-catalyzed cross-coupling reactions could be used to introduce further substituents onto the quinoline ring, a common strategy in medicinal chemistry. acs.org The 8-aminoquinoline (B160924) group can act as a directing group in palladium-catalyzed C-H activation, facilitating the functionalization of the quinoline core. nih.gov

Below is a table summarizing various catalytic systems used for the synthesis of N-alkylated quinolines and related compounds, which are analogous to the synthesis of this compound.

| Catalyst System | Reaction Type | Key Mechanistic Features | Reference |

|---|---|---|---|

| Palladium(II) acetate (B1210297)/1,10-phenanthroline/Cu(OAc)₂ | Dehydrogenative Aromatization/Amination | Formation of 4-aminoquinolines from dihydroquinolinones and amines. | unife.it |

| Ruthenium trichloride/Tricyclohexylphosphonium tetrafluoroborate | One-pot quinoline synthesis | Reaction of nitroarenes and trialkylamines. | frontiersin.org |

| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Asymmetric transfer hydrogenation | Reduction of quinolines using Hantzsch esters. | dicp.ac.cn |

| Chromium complexes | N-alkylation of amines with alcohols | "Borrowing hydrogen" mechanism; rate-determining step is likely hydride transfer to the imine. | plos.org |

| Palladium on charcoal (Pd/C) | Reductive amination | N-alkylation of anilines with aldehydes. | rsc.org |

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of chemical reactions are governed by kinetic and thermodynamic principles. While specific experimental data for this compound is not extensively available in the public domain, general principles can be applied by examining related systems.

Kinetics:

Kinetic studies provide information on reaction rates, rate-determining steps, and the influence of reactant concentrations and temperature. For the synthesis of N-alkylated amines via the borrowing hydrogen mechanism, kinetic studies on related systems have indicated that the initial dehydrogenation of the alcohol or the subsequent hydride transfer to the imine can be the rate-determining step. plos.orgacs.org

A Hammett study on a chromium-catalyzed N-alkylation of anilines with benzyl (B1604629) alcohols revealed that electron-withdrawing groups on the aniline increased the reaction rate. plos.org This suggests that the nucleophilic attack of the amine on the aldehyde is not the rate-determining step; instead, it points towards the hydride transfer to the imine being the slow step, as the negative charge buildup during this step is better stabilized by electron-withdrawing groups. plos.org

The turnover frequency (TOF) is a measure of catalyst efficiency. For a copper-catalyzed C-N cross-coupling reaction, a TOF of 9.9 h⁻¹ has been reported. rsc.org For a ruthenium-catalyzed dehydrogenation of primary amines to nitriles, TOFs up to 400 h⁻¹ have been achieved. researchgate.net These values, while not specific to this compound synthesis, provide a benchmark for the efficiency of related catalytic processes.

The following table presents kinetic data for related N-alkylation and amination reactions.

| Reaction | Catalyst System | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| N-alkylation of aniline with benzyl alcohol | Palladium on SiO₂ | Turnover Number (TON) | up to 46,000 | rsc.org |

| C-N cross-coupling of aryl chloride with amine | Copper on Al₂O₃/SiO₂ | Turnover Frequency (TOF) | 9.9 h⁻¹ | rsc.org |

| Ammonia (B1221849) Synthesis | Cobalt on C12A7:e⁻ | Activation Energy (Ea) | ~50 kJ/mol | researchgate.net |

| Ruthenium-catalyzed alkylation of imine | Ruthenium-catecholate complex | Rate Law | rate = k[imine][Ru] | marquette.edu |

Thermodynamics:

Thermodynamic data, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium of a reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for estimating these parameters. nih.govstackexchange.comacs.org

For the N-alkylation of arylamines, DFT calculations have been used to map the free-energy profile of the reaction. acs.org In one study of an acid-catalyzed alkylation, the initial coordination of the amine to the catalyst was found to be exothermic, indicating a thermodynamically stable intermediate. acs.org The formation of the carbocation was identified as the rate-limiting step with a significant energy barrier. acs.org

Quantum chemical calculations have also been used to determine the lipophilicity (log P) of 4-aminoquinoline derivatives, a key thermodynamic property influencing their pharmacokinetic behavior. plos.orgacs.org These studies compute the Gibbs free energy of transfer between octanol (B41247) and water. For a series of 4-aminoquinolines, DFT calculations at the B3LYP/6-31G(d) level of theory have been performed. plos.orgacs.org

While specific thermodynamic values for the synthesis of this compound are not readily found, the table below provides examples of calculated thermodynamic parameters for related reactions.

| Reaction/Process | Computational Method | Calculated Parameter | Value (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|---|

| Coordination of pentafluorophenol (B44920) and aniline | DFT | ΔG | -11.6 kcal/mol | acs.org |

| Formation of carbocation transition state | DFT | ΔG‡ | +12.4 kcal/mol | acs.org |

| Peri-alkynylation of naphthol (C-H activation) | DFT | ΔG‡ | +19.9 kcal/mol | acs.org |

| Water formation (combustion of H₂) | CCSD(T)/aug-cc-pV6Z | ΔfH° | -241.89 kJ/mol | stackexchange.com |

Structure Activity Relationship Sar Studies and Mechanistic Insights for N Ethylquinolin 4 Amine Systems

Correlating Structural Modifications with Chemical and Biological Activities

The biological profile of N-ethylquinolin-4-amine derivatives is highly dependent on the nature and position of substituents on both the quinoline (B57606) ring and the N-ethyl side chain. These modifications influence physicochemical properties like lipophilicity and basicity, which in turn affect target interaction and cellular accumulation.

Substituents on the bicyclic quinoline ring system are pivotal in defining the therapeutic potential and activity spectrum of this compound analogs. The position and electronic nature of these groups can drastically alter the molecule's interaction with biological targets.

Research has extensively focused on the 7-position of the quinoline ring. For instance, the presence of a 7-chloro group is a hallmark of many successful antimalarial drugs, including chloroquine (B1663885). Electron-withdrawing groups at this position have been shown to lower the pKa of the quinoline ring nitrogen, which can affect the drug's accumulation in acidic cellular compartments like the parasite's food vacuole. nih.gov Beyond the 7-chloro group, other substitutions have been explored to enhance activity and overcome resistance. Studies have shown that large, bulky alkoxy substituents or biaryl groups at the 7-position can be beneficial for antiproliferative and antimalarial activities, respectively. mdpi.com The introduction of a methyl group at the 8-position has also been investigated for its potential to modulate antimalarial and anticancer effects.

The N-ethyl side chain at the 4-position of the quinoline ring is a critical determinant of biological activity, acting as a flexible linker that can engage with specific residues in a target protein. Modifications to its length, rigidity, and the nature of the terminal amine have profound effects.

Studies have indicated that the length of the N-alkylamino side chain is a crucial parameter for antiproliferative activity, with a two-carbon (ethyl) spacer often being optimal. mdpi.comnih.gov The basicity of the terminal amine is also essential, particularly for antimalarial activity, as it facilitates the trapping of the molecule within the acidic food vacuole of the parasite. nih.gov Replacing the simple ethylamine (B1201723) with more complex or bulkier groups can modulate activity and selectivity. For example, incorporating structures like piperazine (B1678402) or other N-heteroaryl groups can alter the compound's pharmacological profile. nih.gov Furthermore, modifications that enhance the potential for intramolecular hydrogen bonding between the side chain and the quinoline nucleus have been explored to create more potent analogs.

The three-dimensional arrangement of the this compound system, dictated by the rotational freedom of the side chain relative to the rigid quinoline ring, is a critical factor in its interaction with biological targets. The specific conformation adopted by the molecule upon binding can significantly influence its activity.

Conformational analysis and molecular docking studies are used to understand how these molecules fit into the binding sites of target proteins. nih.govplos.org For a molecule to be active, the spatial relationship between key pharmacophoric features—such as the aromatic ring, the quinoline nitrogen, and the terminal amine nitrogen—must be optimal for binding. nih.govdovepress.com For instance, binding to a target can induce a conformational change in the protein, making certain sites more accessible. nih.gov The orientation of the molecule within the binding pocket, such as the positioning of the quinoline ring deep within a hydrophobic pocket while the side chain forms hydrogen bonds, is crucial for stabilizing the drug-target complex. nih.gov The crystal structure of a derivative, for example, might show the N-H group of the side chain oriented towards the quinoline residue, a feature that could be important for its packing and interaction in a biological environment. researchgate.net Ultimately, differences in biological activity between closely related analogs can often be attributed to these subtle conformational effects. dovepress.com

Mechanistic Basis of Action in Specific Biological Contexts

This compound derivatives exert their biological effects by intervening in specific cellular pathways and biochemical processes. The exact mechanism often depends on the cellular context and the specific structural features of the derivative.

In the context of cancer, several quinoline derivatives have been shown to induce programmed cell death, or apoptosis, through the activation of specific signaling cascades. One of the most critical tumor-suppressing pathways involves the p53 protein. Certain 4-aminoquinoline (B48711) derivatives have been demonstrated to trigger p53/Bax-dependent apoptosis. nih.govsci-hub.se In this mechanism, the compound activates the transcriptional activity of p53. sci-hub.seresearchgate.net Activated p53 then promotes the expression of pro-apoptotic proteins like Bax. nih.govaging-us.com Bax, in turn, mediates the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. sci-hub.senih.gov

Beyond the p53 pathway, other mechanisms have been identified. Some derivatives are known to interfere with the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival in many cancers. Inhibition of this pathway can lead to a halt in cell proliferation and the induction of apoptosis.

The classic mechanism of action for 4-aminoquinoline antimalarials is the interference with heme detoxification in the Plasmodium parasite. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. nih.gov The resulting buildup of free heme is highly toxic to the parasite, leading to its death. The affinity for heme binding can be enhanced by certain modifications to the quinoline scaffold.

In other contexts, these compounds can target different biochemical processes. For example, some quinoline derivatives have been found to act as DNA intercalating agents, inserting themselves between the base pairs of DNA, which can disrupt replication and transcription, leading to anticancer effects. researchgate.net Others have been shown to inhibit key enzymes, such as bacterial DNA gyrase and topoisomerase IV, accounting for their antibacterial activity.

Comparison of In Vitro and In Vivo Mechanistic Observations (excluding clinical data)

The transition from a controlled in vitro environment to a complex in vivo biological system often reveals differences in the mechanistic behavior of chemical compounds. For derivatives of this compound, particularly within the broader class of 4-aminoquinolines, comparative studies have been crucial in understanding their true therapeutic potential and mechanism of action. These investigations span across different therapeutic areas, primarily in antimalarial and anticancer research.

A significant correlation between in vitro and in vivo results has been observed for 4-aminoquinolines in antimalarial studies. For instance, studies on Plasmodium falciparum have shown that compounds demonstrating high potency in in vitro cultures against both chloroquine-sensitive and resistant strains often translate to significant parasitemia suppression in murine models. scielo.brasm.org A molecular hybrid, AM1, which combines a 4-aminoquinoline core with a quinolizidine (B1214090) moiety, showed potent low nanomolar inhibitory activity in vitro against various P. falciparum strains and P. vivax field isolates. mdpi.comvivaxmalaria.org This strong in vitro performance was mirrored by its high oral efficacy in mouse models infected with P. berghei and P. yoelii, where its activity was comparable to or better than chloroquine. mdpi.comvivaxmalaria.org

Mechanistically, the primary in vitro mode of action for many 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation. asm.orgesr.ie These compounds are understood to form a complex with heme, which is produced during the parasite's digestion of hemoglobin, thereby preventing its detoxification through polymerization into hemozoin. esr.ieresearchgate.nettandfonline.com This leads to an accumulation of toxic free heme, causing parasite death. esr.ie Biophysical studies confirm this mechanism, showing a direct correlation between the compound's ability to bind hematin (B1673048) (in vitro) and its antimalarial activity. asm.orgresearchgate.nettandfonline.com This fundamental mechanism observed in vitro is considered the primary driver of the antimalarial effects seen in vivo. asm.orgresearchgate.net Studies have successfully demonstrated that compounds effective at inhibiting β-hematin formation in vitro also exhibit significant suppression of parasitemia in in vivo assays. tandfonline.com

Table 1: Comparison of In Vitro and In Vivo Antimalarial Activity for 4-Aminoquinoline Derivatives

| Compound/Derivative Class | In Vitro Model | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Outcome |

|---|---|---|---|---|

| AM1 (Quinolizidine-hybrid) mdpi.comvivaxmalaria.org | P. falciparum (CQ-S & CQ-R strains) | 16–53 nM | P. berghei & P. yoelii infected mice | High oral efficacy, comparable or better than chloroquine. |

| 4-Aminoquinoline-thiazolidines tandfonline.com | P. falciparum (NF-54 strain) | 1.60–5.36 μM | P. yoelii (N-67 strain) infected mice | Significant suppression of parasitemia. |

| Chirally Defined 4-Aminoquinolines asm.org | P. falciparum (CQ-S & CQ-R strains) | Excellent activity | P. berghei infected mice | Curative activity, 100% parasitemia suppression on day 4 for some compounds. |

In the context of anticancer research, a similar pattern of mechanistic correlation between in vitro and in vivo models is evident for quinoline derivatives. A novel synthetic quinoline derivative, DFIQ, was shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cell lines in vitro, with IC₅₀ values in the low micromolar range. nih.gov This effect was linked to the induction of apoptotic proteins and DNA damage. nih.gov These findings were substantiated in a zebrafish xenograft model, where DFIQ also effectively induced cell death, demonstrating a clear translation of its apoptotic mechanism from cell culture to a living organism. nih.gov

Another study on a synthetic makaluvamine analog, FBA-TPQ, identified potent cytotoxicity against human ovarian cancer cells (in vitro) by inducing apoptosis and G2/M cell cycle arrest. plos.org Mechanistic studies in cell lines pointed towards the involvement of Reactive Oxygen Species (ROS) and the activation of pathways like p53-MDM2 and PI3K-Akt. plos.org These in vitro observations were validated in an OVCAR-3 xenograft mouse model, where FBA-TPQ significantly inhibited tumor growth in a dose-dependent manner. plos.org The underlying mechanisms identified in vitro were consistent with the outcomes observed in the animal model. plos.org

Table 2: Comparison of In Vitro and In Vivo Anticancer Observations for Quinoline Derivatives

| Compound/Derivative | In Vitro Model | In Vitro Mechanism | In Vivo Model | In Vivo Outcome & Mechanism |

|---|---|---|---|---|

| DFIQ nih.gov | NSCLC Cell Lines | Induces apoptosis, DNA damage, ROS accumulation. | Zebrafish Xenograft | Induces tumor cell death. |

| FBA-TPQ plos.org | Ovarian Cancer Cells (OVCAR-3) | Induces apoptosis, G2/M cell cycle arrest via ROS-associated pathways. | OVCAR-3 Xenograft Mice | Significant tumor growth inhibition; mechanism consistent with in vitro findings. |

These studies underscore the predictive value of in vitro mechanistic evaluations for this compound and related quinoline systems. While the magnitude of the effect can differ due to metabolic and pharmacokinetic factors in a whole organism, the fundamental mechanisms of action, such as heme polymerization inhibition in malaria or apoptosis induction in cancer, generally remain consistent across both experimental settings.

Computational Chemistry and Theoretical Modeling of N Ethylquinolin 4 Amine Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio methods, are fundamental to elucidating the electronic properties of molecules. nih.gov These first-principles approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure of a molecule, from which a wide range of chemical properties can be derived. nih.gov

The electronic structure of N-Ethylquinolin-4-amine dictates its chemical reactivity. DFT calculations are commonly employed to analyze key parameters that provide insight into this behavior. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scielo.br For a molecule like this compound, the nitrogen atoms of the quinoline (B57606) ring and the amino group are expected to be electron-rich sites, making them susceptible to electrophilic attack.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scielo.br These parameters, along with calculated Mulliken charge distributions, help in predicting the most likely sites for chemical reactions. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Quinoline-Based Systems Note: This table presents typical parameters derived from DFT calculations for analogous quinoline structures to illustrate the expected data for this compound.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall polarity of the molecule |

Conformational Analysis and Energetic Landscapes

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. The ethyl group attached to the amine allows for rotational freedom, leading to various possible conformers. Conformational analysis using quantum chemical methods involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. scielo.br

By rotating the dihedral angles of the ethyl group and calculating the corresponding energy, an energetic landscape can be constructed. The minima on this landscape correspond to the most stable conformers. The results of these calculations can reveal the preferred spatial arrangement of the ethyl group relative to the quinoline ring, which is crucial information for understanding how the molecule might fit into a receptor's binding site.

Molecular Docking and Dynamics Simulations

While quantum mechanics provides insights into the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein target). researchgate.netijcce.ac.ir The process involves placing the ligand in various positions and orientations within the receptor's active site and using a scoring function to estimate the binding affinity for each pose. The resulting binding energy, typically expressed in kcal/mol, provides a prediction of how strongly the ligand binds to the target. nih.gov This approach is instrumental in virtual screening and identifying potential biological targets for a compound. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: This table is illustrative and shows the type of data generated from a molecular docking study.

| Parameter | Predicted Value | Interacting Amino Acid Residues | Type of Interaction |

| Binding Affinity | -8.5 kcal/mol | MET793 | Hydrogen Bond |

| LEU718 | Hydrophobic | ||

| VAL726 | Hydrophobic | ||

| Inhibition Constant (Ki) | 2.5 µM | LYS745 | Pi-Cation |

Prediction of Binding Modes and Conformational Changes

Beyond predicting binding affinity, docking studies reveal the specific binding mode of the ligand. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. researchgate.net Understanding these interactions is fundamental to explaining the compound's mechanism of action.

To refine the static picture provided by docking, Molecular Dynamics (MD) simulations can be employed. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netulisboa.pt An MD simulation of the ligand-receptor complex can assess the stability of the predicted binding pose and reveal dynamic changes in the conformations of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds like this compound, provided it falls within the chemical space of the model. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a variety of molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). frontiersin.org Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that relates a selection of these descriptors to the observed biological activity. mdpi.com The predictive power of the resulting model is then rigorously validated. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Bioactive Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

Comparative Molecular Field Analysis (CoMFA) and Similarity Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate the biological activity of a series of compounds with their 3D structural properties. These techniques are instrumental in drug design and lead optimization by providing detailed insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules.

For quinoline-based compounds, CoMFA and CoMSIA have been successfully employed to build predictive models for various biological activities. For instance, 3D-QSAR studies on 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with this compound, have yielded statistically significant models for their anticancer activities by inhibiting epidermal growth factor receptor (EGFR) kinase. nih.gov Similarly, robust CoMFA and CoMSIA models have been developed for α1A-adrenergic receptor antagonists, with high correlation coefficients indicating their predictive power. mdpi.com

In a hypothetical CoMFA/CoMSIA study of this compound analogs, a dataset of compounds with varying substituents on the quinoline ring and the ethylamino group would be required, along with their corresponding biological activities. The molecules would be aligned based on a common scaffold, and their steric and electrostatic fields (in CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA), would be calculated. The resulting data would be analyzed using partial least squares (PLS) regression to generate a predictive model.

A representative table of statistical parameters from a CoMFA/CoMSIA study on a series of related heterocyclic compounds is presented below:

| Parameter | CoMFA Model | CoMSIA Model |

| q² (cross-validated correlation coefficient) | 0.621 | 0.685 |

| r² (non-cross-validated correlation coefficient) | 0.950 | 0.940 |

| r²_pred (predictive correlation coefficient) | 0.685 | 0.822 |

Data adapted from a study on thiazolone derivatives as HCV NS5B polymerase inhibitors. nih.gov

The contour maps generated from such an analysis would highlight regions where modifications to the this compound structure could enhance biological activity. For example, green contours might indicate areas where bulky substituents are favored, while blue contours could suggest regions where electronegative groups would be beneficial.

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that correlates the biological activity of compounds with their 2D structural fragments. Unlike 3D-QSAR methods, HQSAR does not require molecular alignment or 3D conformational analysis, making it a faster and more straightforward approach. nih.gov

A notable HQSAR study was conducted on a series of 7-chloro-4-aminoquinolines for their anti-mycobacterial activity. nih.gov This study is particularly relevant to this compound due to the shared 4-aminoquinoline (B48711) core. The researchers developed statistically significant HQSAR models by considering the amino-imino tautomerism of the 4-aminoquinoline moiety. nih.gov

The statistical parameters from the HQSAR models for the 7-chloro-4-aminoquinoline derivatives are summarized in the table below:

| Tautomer Model | q² | r² | Standard Error (SE) | Cross-validated SE |

| Amino (I) | 0.80 | 0.97 | 0.12 | 0.32 |

| Imino (II) | 0.77 | 0.98 | 0.10 | 0.35 |

Data from a study on 7-chloro-4-aminoquinolines. nih.gov

These results indicate robust and predictive models. The contribution maps from such an HQSAR analysis on this compound and its analogs would reveal which structural fragments are positively or negatively correlated with the biological activity, providing valuable guidance for the design of new, more potent compounds.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a widely used method for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products.

The synthesis of this compound typically involves the N-alkylation of 4-aminoquinoline with an ethylating agent, such as ethyl halide. This reaction proceeds via a nucleophilic substitution mechanism. Computational studies on similar N-alkylation reactions of amines have provided detailed insights into the reaction coordinates and the structures of the transition states. acs.orgnih.govrsc.org

A theoretical study on the oxidation of quinoline by quinoline 2-oxidoreductase demonstrated the power of DFT in modeling transition state structures. nih.gov The researchers were able to confirm the transition state by identifying a single imaginary frequency in the vibrational analysis. nih.gov A similar approach could be applied to model the transition state of the N-alkylation of 4-aminoquinoline, providing information on bond breaking and formation, as well as the activation energy of the reaction.

Furthermore, computational studies can be used to investigate the regioselectivity of reactions. For example, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, computational methods were used to explain the experimentally observed product distribution. mdpi.com

Predictive Modeling of Synthetic Pathways

Predictive modeling of synthetic pathways is an emerging area of computational chemistry that aims to identify the most efficient and viable routes for the synthesis of a target molecule. This can involve retrosynthetic analysis aided by computational tools, as well as the prediction of reaction outcomes and yields.

For a molecule like this compound, predictive modeling could start with a retrosynthetic disconnection of the ethylamino group, suggesting 4-aminoquinoline and an ethylating agent as precursors. Computational methods can then be used to evaluate different synthetic strategies, such as various N-alkylation protocols. acs.orgnih.govrsc.org

Recent advancements in the synthesis of quinoline derivatives through multicomponent reactions (MCRs) offer a fertile ground for predictive modeling. rsc.org These reactions allow for the construction of complex quinoline scaffolds in a single step. rsc.org Computational models could be developed to predict the feasibility and outcome of different MCRs for the synthesis of this compound analogs with diverse substitution patterns.

Moreover, computational tools can assist in optimizing reaction conditions by modeling the effects of different solvents, catalysts, and temperatures on the reaction rate and selectivity. For instance, studies on the synthesis of substituted quinolines have utilized molecular modeling to gain insights into their structure-activity relationships, which can indirectly inform synthetic strategies. rsc.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Ethylquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-Ethylquinolin-4-amine, a comprehensive suite of NMR experiments is employed to fully characterize its molecular structure. Due to the absence of publicly available experimental spectra for this compound, the following sections are based on theoretically predicted data and established principles of NMR spectroscopy.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring and the N-ethyl group. The aromatic region would feature signals for the seven protons on the quinoline core, with their chemical shifts and coupling patterns dictated by their position and the electronic effects of the amino substituent. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show nine signals for the quinoline ring carbons and two signals for the ethyl group carbons. The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the amino group, with C4, being directly attached to the nitrogen, showing a significant shift.

Predicted ¹H NMR Data for this compound (Note: This data is predicted and may vary from experimental values.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 8.50 | d | 5.3 |

| H-3 | 6.70 | d | 5.3 |

| H-5 | 8.10 | d | 8.5 |

| H-6 | 7.60 | t | 7.5 |

| H-7 | 7.80 | t | 7.8 |

| H-8 | 8.00 | d | 8.2 |

| NH | 5.50 | br s | - |

| -CH₂- (ethyl) | 3.30 | q | 7.2 |

| -CH₃ (ethyl) | 1.40 | t | 7.2 |

Predicted ¹³C NMR Data for this compound (Note: This data is predicted and may vary from experimental values.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 149.5 |

| C-3 | 110.0 |

| C-4 | 152.0 |

| C-4a | 120.5 |

| C-5 | 129.0 |

| C-6 | 124.0 |

| C-7 | 128.5 |

| C-8 | 122.0 |

| C-8a | 148.0 |

| -CH₂- (ethyl) | 38.0 |

| -CH₃ (ethyl) | 15.0 |

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be expected between adjacent protons on the quinoline ring (e.g., H-2/H-3, H-5/H-6, H-6/H-7, H-7/H-8). A key correlation would also be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal to its attached carbon signal, for instance, connecting the H-2 signal to the C-2 signal, and the methylene proton quartet to the corresponding ethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the NH proton to C-3 and C-4a, and from the ethyl methylene protons to C-4 and the ethyl methyl carbon.

Chiral NMR Protocols for Enantiomeric Purity Assessment

While this compound itself is not chiral, derivatives of 4-aminoquinolines are often developed as chiral molecules for pharmaceutical applications. If a chiral center were introduced, for example, on the ethyl side chain, assessing the enantiomeric purity would be critical. Chiral NMR protocols are employed for this purpose.

This typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) . A CSA, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers, allowing for their quantification. The choice of CSA depends on the functional groups present in the analyte, with agents capable of hydrogen bonding and π-π stacking being effective for aminoquinoline derivatives.

Vibrational Spectroscopy (FTIR, FT-Raman)

Functional Group Analysis and Characteristic Vibrational Assignments

The FTIR and FT-Raman spectra of this compound would be characterized by vibrations corresponding to the quinoline ring and the N-ethyl substituent.

N-H Vibrations: A key feature in the FTIR spectrum would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would appear just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the ethylamino group would be found in the 1250-1350 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound (Note: This data is predicted and may vary from experimental values.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (FT-Raman) |

| N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong | Strong |

| N-H Bend | 1580 - 1620 | Medium | Weak |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| Aromatic C-H Bend | 750 - 900 | Strong | Weak |

Conformational Isomerism Studies via Vibrational Spectra

This compound has conformational flexibility, primarily around the C4-N and N-C(ethyl) single bonds. This can lead to the existence of different rotational isomers (conformers) in solution or in the solid state. Vibrational spectroscopy can be a sensitive tool for studying this isomerism.

Different conformers may exhibit slightly different vibrational frequencies for certain modes, particularly those involving the ethylamino group and its interaction with the quinoline ring. By analyzing the spectra under varying conditions (e.g., temperature, solvent polarity), it may be possible to identify bands corresponding to different conformers. For instance, the position and shape of the N-H stretching band could be sensitive to the orientation of the ethyl group and the extent of intermolecular hydrogen bonding, providing clues about the predominant conformation. Theoretical calculations of the vibrational frequencies for different possible conformers can aid in the interpretation of the experimental spectra and help to determine the relative stabilities of the conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of this compound. Its high sensitivity and specificity allow for detailed molecular analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of this compound. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm). nih.gov This precision allows for the differentiation between ions that are isobaric at lower resolutions.

For this compound (C₁₁H₁₂N₂), the exact mass of the neutral molecule is calculated to be 172.10005 Da. In positive-ion mode electrospray ionization (ESI), the compound readily forms a protonated molecule, [M+H]⁺. HRMS analysis would be expected to detect this ion at m/z 173.10732. The ability to measure this value with high accuracy confirms the molecular formula and rules out other potential elemental compositions that might have a similar nominal mass. nih.gov

The table below summarizes the expected exact masses for this compound and its common adducts observable in HRMS.

| Ion Species | Formula | Calculated Exact Mass (Da) |

| [M] | C₁₁H₁₂N₂ | 172.10005 |

| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.10732 |

| [M+Na]⁺ | C₁₁H₁₂N₂Na⁺ | 195.08929 |

| [M+K]⁺ | C₁₁H₁₂N₂K⁺ | 211.06323 |

This interactive table provides the theoretical exact masses crucial for molecular formula confirmation via HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the structural backbone of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated precursor ion ([M+H]⁺, m/z 173.1) is isolated and then subjected to Collision-Induced Dissociation (CID). uab.edumdpi.com The resulting product ions provide valuable information about the molecule's connectivity.

The fragmentation of this compound is expected to proceed through characteristic pathways involving the ethyl group and the quinoline ring system. nih.govresearchgate.net

Loss of Ethylene (B1197577): A primary and highly characteristic fragmentation pathway for N-ethyl amines is the neutral loss of ethylene (C₂H₄, 28.03 Da). This occurs via a McLafferty-type rearrangement or direct cleavage, leading to a prominent product ion at m/z 145.1, corresponding to the 4-aminoquinoline (B48711) fragment.

Loss of Ethyl Radical: Cleavage of the N-C bond can result in the loss of an ethyl radical (•C₂H₅, 29.04 Da), although this is often less favored than the neutral loss of ethylene. This would produce an ion at m/z 144.1.

Quinoline Ring Fragmentation: Subsequent fragmentation of the m/z 145.1 ion would involve the characteristic cleavage of the quinoline ring, such as the loss of hydrogen cyanide (HCN, 27.01 Da), a common fragmentation for nitrogen-containing heterocyclic compounds. nih.gov

The table below outlines the proposed major fragmentation pathways for protonated this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Product Ion (m/z) |

| 173.1 | Ethylene (C₂H₄) | C₉H₉N₂⁺ | 145.1 |

| 173.1 | Ethyl Radical (•C₂H₅) | C₉H₈N₂⁺• | 144.1 |

| 145.1 | Hydrogen Cyanide (HCN) | C₈H₈N⁺ | 118.1 |

This interactive table details the key product ions generated from the MS/MS fragmentation of this compound, which are essential for its structural confirmation.

Hyphenated Techniques (e.g., LC-MS, HPLC-MS/MS) for Identification and Quantification

Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are the methods of choice for the sensitive and selective identification and quantification of this compound in complex matrices. gassnova.nonih.govresearchgate.net The HPLC system first separates the target analyte from other components based on its physicochemical properties. The eluent then enters the mass spectrometer's ion source.

The high efficiency of electrospray ionization (ESI) for amines ensures robust ion generation. gassnova.nonih.gov For quantitative analysis, the instrument is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor-to-product ion transition (e.g., m/z 173.1 → 145.1 for this compound) is monitored. This process drastically reduces chemical noise and enhances selectivity, allowing for accurate quantification even at very low concentrations. mdpi.com The combination of chromatographic retention time and a specific mass transition provides extremely high confidence in the identification and measurement of the compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govlibretexts.org This method provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the molecular structure is solved and refined. libretexts.org

While specific crystallographic data for this compound is not publicly available, analysis of a structurally related quinoline derivative, N,N-diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, provides an illustrative example of the type of data that would be obtained. researchgate.net Such an analysis for this compound would reveal the planarity of the quinoline ring, the conformation of the ethylamino substituent, and details of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

The table below shows example crystallographic data parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 20.354 |

| b (Å) | 7.534 |

| c (Å) | 21.801 |

| Volume (ų) | 3343 |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.206 |

| R-factor | < 0.05 |

This interactive table presents typical crystallographic parameters obtained from a single-crystal X-ray diffraction analysis, based on data from a related quinoline compound. researchgate.net

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for the separation, identification, and quantification of this compound. nih.govneliti.com Reversed-phase HPLC is the most common approach for a molecule of this polarity. nih.gov

Method development involves the systematic optimization of several key parameters to achieve good peak shape, adequate retention, and sufficient resolution from impurities. semanticscholar.orgmdpi.com

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing hydrophobic interactions with the quinoline ring system. nih.govnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol, is used. The basic nature of the amine groups requires the addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and protonates the analyte, leading to sharp, symmetrical peaks. nih.gov

Detection: The conjugated quinoline system of this compound exhibits strong UV absorbance, making a UV detector a suitable and common choice for detection. The optimal wavelength would be determined by acquiring a UV spectrum of the analyte.

Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govmdpi.com

The following table outlines a typical set of parameters for an HPLC method developed for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20% to 80% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at ~235 nm |

| Retention Time | Analyte-specific (e.g., ~4.5 min) |

This interactive table provides a summary of a hypothetical, yet standard, set of HPLC conditions suitable for the analysis of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound, a reversed-phase UHPLC method coupled with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (MS), is a common and effective approach.

The separation of this compound by UHPLC is typically performed on a C18 or C8 stationary phase. The choice of mobile phase is critical for achieving optimal separation and peak shape. A common mobile phase composition for the analysis of quinoline derivatives consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of the compound of interest while maintaining good resolution from any impurities.

The following table outlines a typical set of UHPLC parameters that could be employed for the high-throughput analysis of this compound.

| Parameter | Value |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | DAD (254 nm) or ESI-MS (Positive Ion Mode) |

| Expected Retention Time | ~1.8 min |

These conditions are designed for rapid analysis, making UHPLC an ideal technique for applications such as reaction monitoring, purity assessment, and quality control where a high sample throughput is required. The use of mass spectrometry as a detector provides additional confirmation of the compound's identity through its mass-to-charge ratio.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, particularly if it is derivatized to increase its volatility and thermal stability. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column.

To overcome these challenges, specialized GC columns with deactivated surfaces or packings treated with a base (e.g., potassium hydroxide) are often employed. Capillary columns with a stationary phase such as a 5% phenyl-polydimethylsiloxane are commonly used for the analysis of a wide range of compounds, including aromatic amines.

For the analysis of this compound, a temperature-programmed GC method is typically used to ensure adequate separation and efficient elution. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation. A flame ionization detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. Alternatively, a mass spectrometer (MS) can be used as a detector for definitive identification.

A potential set of GC parameters for the analysis of this compound is detailed in the table below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) or MS Transfer Line at 280 °C |

| Expected Retention Time | ~12.5 min |

It is important to note that derivatization, for example, by acylation, may be necessary to improve the chromatographic behavior of this compound, reducing peak tailing and improving peak shape. This is a common strategy for the GC analysis of polar and active compounds like amines.

Derivatization Strategies for Enhanced Analysis and Functionality of N Ethylquinolin 4 Amine

Pre-column Derivatization for Chromatographic Detection and Separation

Pre-column derivatization involves reacting the analyte before its introduction into the chromatographic system. This approach is widely used to improve the chromatographic behavior and detection sensitivity of amines. helsinki.fi By attaching a fluorescent or UV-active tag to the N-Ethylquinolin-4-amine molecule, its presence can be more readily detected and quantified at lower concentrations.

Fluorescence detection offers exceptional sensitivity. Several reagents can be employed to impart fluorescent properties to amines.

Dansyl Chloride (DNS-Cl) is a classic and versatile reagent that reacts with primary and secondary amines, phenols, and imidazoles under basic conditions to yield highly fluorescent sulfonamide derivatives. rsc.orgnih.gov The reaction with this compound would produce a stable, fluorescent product suitable for HPLC with fluorescence detection. nih.govresearchgate.net The derivatives are stable and allow for sensitive detection, making DNS-Cl a preferred agent in many applications. nih.govresearchgate.net

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is a fluorogenic reagent designed for the derivatization of aliphatic amines. researchgate.net It reacts with amines in an aqueous medium at a slightly basic pH to form intensely fluorescent carboxamides. researchgate.net A key advantage is that the reagent itself and its hydrolysis byproduct exhibit negligible fluorescence, which minimizes background interference in chromatograms. researchgate.net

o-Phthaldialdehyde (OPA) is a popular reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. rsc.orgnih.gov While OPA is primarily used for primary amines, specific protocols using alternative thiols or reaction conditions can sometimes be adapted for secondary amines, although it is generally less effective for them compared to reagents like Dansyl Chloride. researchgate.net

| Agent | Target Group | Key Advantages | Considerations |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Forms stable, highly fluorescent derivatives; versatile. nih.govresearchgate.net | Reaction can be slow (e.g., 45 min at 40°C); can also react with phenols. rsc.orgnih.gov |

| DMQC-OSu | Aliphatic Amines | Reagent and hydrolysate are non-fluorescent, reducing background noise. researchgate.net | Primarily investigated for aliphatic amines; reaction requires heating (e.g., 20 min at 50°C). researchgate.net |

| o-Phthaldialdehyde (OPA) | Primarily Primary Amines | Very fast reaction at room temperature. nih.gov | Derivatives can be unstable; generally not suitable for secondary amines without modification. nih.gov |

When fluorescence detection is not available, derivatization to enhance UV absorbance is a valuable alternative. This involves introducing a strong chromophore into the analyte molecule.

Benzoyl Chloride is a widely used reagent for converting amines into their corresponding benzoyl derivatives. semanticscholar.org These derivatives exhibit strong UV absorbance, significantly improving detection limits with a standard HPLC-UV detector. semanticscholar.orgtandfonline.com The reaction is robust and applicable to both primary and secondary amines, making it suitable for this compound. helsinki.fi

Diethyl ethoxymethylenemalonate (DEEMM) reacts with primary and secondary amines to form stable derivatives that can be detected by UV detectors. rsc.org The derivatization is typically carried out in a buffered solution, and the resulting products show enhanced chromatographic retention and detectability. rsc.org

| Agent | Target Group | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Benzoyl Chloride | Primary and Secondary Amines | Introduces a strong chromophore; stable derivatives. nih.gov | Typically requires basic conditions. helsinki.fi |

| Diethyl ethoxymethylenemalonate (DEEMM) | Primary and Secondary Amines | Forms stable derivatives with good UV absorbance. rsc.org | Requires buffered conditions (e.g., pH 9) and heating in an ultrasonic bath. rsc.org |

Chiral Derivatization for Enantiomeric Purity and Absolute Configuration Analysis

If this compound were to be modified with a chiral center, or if it were used as a resolving agent, the analysis of its enantiomeric composition would be critical. Chiral derivatization is a powerful technique for separating enantiomers using standard, achiral chromatography.

This method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. scispace.com Since diastereomers have different physical properties, they can be separated on a conventional achiral column (e.g., C18). scispace.comnih.gov Reagents used for this purpose include:

OPA in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used to resolve chiral primary amines. researchgate.net

N-(Perfluoroalkylcarbonyl)-l-proline succinimidyl ester and similar compounds have been developed as novel CDAs that react with enantiomeric amines to form diastereomeric derivatives separable by liquid chromatography. scispace.com

For gas chromatography, derivatization of amines with trifluoroacetic anhydride or isopropyl isocyanate can enable their separation on a chiral stationary phase. nih.gov

The choice of CDA is crucial, as the resulting diastereomers must be chromatographically resolvable to allow for accurate determination of enantiomeric purity.

Derivatization for Modulating Chemical Reactivity or Ligand Properties of this compound

The strategic derivatization of this compound is a key approach to fine-tune its chemical reactivity and to modulate its properties as a ligand in coordination chemistry. By introducing various functional groups at different positions on the quinoline (B57606) core or the N-ethyl substituent, it is possible to systematically alter the steric and electronic environment of the molecule. These modifications can have a profound impact on the molecule's ability to coordinate with metal centers, influencing the stability, geometry, and reactivity of the resulting metal complexes.

The modulation of ligand properties through derivatization is a fundamental concept in the design of catalysts, functional materials, and therapeutic agents. In the context of this compound, derivatization can be employed to enhance its coordinating ability, introduce new binding sites, or alter its solubility and stability.

One common strategy involves the introduction of substituents on the quinoline ring. Electron-withdrawing groups, such as nitro or halo groups, can decrease the electron density on the quinoline nitrogen atom, thereby affecting its donor strength. Conversely, electron-donating groups, such as alkyl or alkoxy groups, can enhance the basicity of the quinoline nitrogen and increase its coordinating ability.